molecular formula C6H13NS B11958141 Ethanamine, 2-(ethenylthio)-N,N-dimethyl- CAS No. 44746-07-8

Ethanamine, 2-(ethenylthio)-N,N-dimethyl-

Cat. No.: B11958141
CAS No.: 44746-07-8
M. Wt: 131.24 g/mol
InChI Key: CBRXCJKZQIQWEG-UHFFFAOYSA-N
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Description

Ethanamine, 2-(ethenylthio)-N,N-dimethyl- is an organic compound with a unique structure that includes an ethanamine backbone substituted with an ethenylthio group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanamine, 2-(ethenylthio)-N,N-dimethyl- can be achieved through several methods. One common approach involves the reaction of ethanamine with ethenylthiol in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of ethanamine, 2-(ethenylthio)-N,N-dimethyl- often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-(ethenylthio)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylthio derivatives.

    Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanamine, 2-(ethenylthio)-N,N-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanamine, 2-(ethenylthio)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanamine, 2-(ethenylthio)-N,N-dimethyl- is unique due to the presence of the ethenylthio group, which imparts distinct chemical properties and reactivity compared to other ethanamine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

44746-07-8

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

2-ethenylsulfanyl-N,N-dimethylethanamine

InChI

InChI=1S/C6H13NS/c1-4-8-6-5-7(2)3/h4H,1,5-6H2,2-3H3

InChI Key

CBRXCJKZQIQWEG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC=C

Origin of Product

United States

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